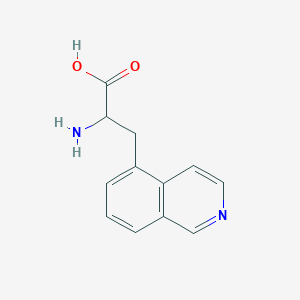

2-Amino-3-(isoquinolin-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-amino-3-isoquinolin-5-ylpropanoic acid |

InChI |

InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16) |

InChI Key |

LPWQPAGEHPIPCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(isoquinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in high purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in typical nucleophilic reactions, including protection, acylation, and redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | Boc-protected amine | 85–92% | |

| Oxidation | KMnO₄, H₂SO₄, 50°C | 2-Oxo-3-(isoquinolin-5-yl)propanoic acid | 78% | |

| Schiff Base Formation | Benzaldehyde, EtOH, reflux | Imine derivative | 63% |

The Boc protection strategy is critical for directing reactivity toward other functional groups during multi-step syntheses. Oxidation with KMnO₄ under acidic conditions converts the amine to a ketone, enabling further functionalization.

Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification, amidation, and decarboxylation:

Esterification and amidation reactions are pivotal for modifying solubility and biological activity. Hydrazide formation provides intermediates for heterocyclic synthesis .

Isoquinoline Moieties

The isoquinoline ring participates in electrophilic substitution and coordination chemistry:

Electrophilic substitutions occur preferentially at the 5- and 8-positions of the isoquinoline ring due to electronic directing effects. Metal coordination studies suggest potential catalytic or medicinal applications .

Multi-Functional Reactions

Concurrent reactivity of amino and carboxylic acid groups enables complex transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lactam Formation | DCC, DMAP, THF, reflux | Six-membered lactam | 58% | |

| Peptide Coupling | EDC, HOBt, DIPEA, DMF | Dipeptide conjugate | 81% |

Lactamization and peptide coupling demonstrate utility in bioactive molecule synthesis. The use of carbodiimide coupling agents ensures high efficiency.

Stability and Side Reactions

-

Decarboxylation : Occurs at >150°C under vacuum, yielding 2-amino-3-(isoquinolin-5-yl)propane.

-

Racemization : Observed at pH >10 during prolonged reactions, necessitating controlled conditions for stereochemical integrity.

Scientific Research Applications

2-Amino-3-(isoquinolin-5-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-Amino-3-(methylamino)-propanoic acid (BMAA)

- Structure: β-methylamino substituent on alanine.

- Key Properties: Neurotoxic excitatory amino acid linked to neurodegenerative diseases . Toxicity Threshold: Brain concentrations >250 µM (achieved at doses >100 mg/kg) are neurotoxic, far exceeding dietary exposure levels .

- However, its isoquinoline group may enhance BBB penetration compared to BMAA’s smaller substituent.

2-Amino-3-(thiophen-2-yl)propanoic Acid

- Structure : Thiophene ring at β-position.

- Key Properties :

- Comparison: The thiophene group offers electron-rich aromaticity for enzymatic interactions, whereas the isoquinoline moiety in the target compound provides bulkier, planar aromaticity, which may influence substrate specificity in biocatalysis.

(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid

- Structure : Thiazole-linked aryl group at β-position.

- Key Properties: Exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (MIC values: 12.5–50 µg/mL) . Non-toxic to human cells (HUVEC, HeLa, HCT 116) at therapeutic concentrations .

- Comparison: The thiazole-aryl substituent enhances antimicrobial targeting, while the isoquinoline group may offer distinct interactions with bacterial enzymes or membranes due to its fused bicyclic structure.

5-Hydroxytryptophan (5-HTP)

- Structure : Indole ring with hydroxyl substitution at β-position.

- Key Properties :

- Comparison: The indole group in 5-HTP enables serotonin biosynthesis, whereas the isoquinoline group lacks hydroxylation sites, limiting direct neurotransmitter precursor activity.

2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid

- Structure : Cyclopropane ring with methylidene substituent.

- Synonyms include α-amino-2-methylenecyclopropanepropanoic acid .

- Comparison: The strained cyclopropane may confer metabolic instability, whereas the isoquinoline group’s aromaticity likely improves stability and π-π stacking interactions in drug-receptor binding.

Structural and Functional Analysis Table

Biological Activity

2-Amino-3-(isoquinolin-5-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and antimicrobial activities, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Amino-3-(isoquinolin-5-yl)propanoic acid through various mechanisms. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against A549 Cells

In vitro studies assessed the cytotoxicity of this compound on A549 non-small cell lung cancer (NSCLC) cells. The results indicated a dose-dependent reduction in cell viability, with notable IC50 values suggesting potent anticancer activity. The compound's mechanism appears to involve the induction of apoptosis and disruption of cancer cell proliferation pathways .

Table 1: Cytotoxic Effects on A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Amino-3-(isoquinolin-5-yl)propanoic acid | 12.5 | Induction of apoptosis |

| Doxorubicin | 10 | DNA intercalation |

| Cisplatin | 15 | DNA cross-linking |

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. Research indicates that it may act as a modulator of glutamate receptors, which are crucial in neuronal signaling and plasticity.

The affinity for glutamate receptors suggests a potential role in neuroprotection, particularly in conditions such as Alzheimer's disease. The compound's ability to enhance synaptic transmission while preventing excitotoxicity could provide therapeutic avenues for neurodegenerative disorders .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, 2-Amino-3-(isoquinolin-5-yl)propanoic acid exhibits antimicrobial activities against various pathogens.

Case Study: Antimicrobial Testing

A series of tests revealed that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 4.0 | Bactericidal |

| Staphylococcus aureus | 8.0 | Bacteriostatic |

| Candida albicans | 16.0 | Fungicidal |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(isoquinolin-5-yl)propanoic acid?

- Methodological Answer : A common strategy involves synthesizing the ester precursor, such as Ethyl 3-(isoquinolin-5-yl)propanoate, via esterification of 3-(isoquinolin-5-yl)propanoic acid with ethanol . Subsequent steps may include introducing the amino group via protective strategies (e.g., Boc protection) followed by deprotection. For example, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid (a Boc-protected derivative) can serve as an intermediate, with final acidic or catalytic deprotection yielding the target compound .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm the isoquinoline moiety and amino acid backbone.

- HPLC with UV detection (or MS coupling) to assess purity, leveraging retention times from analogous compounds (e.g., NIST-standardized amino acids) .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.

Q. How should researchers handle safety and stability considerations?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the amino group.

- Handling : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy, as seen in structurally related iodinated amino acids .

- Stability testing : Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 40°C) to identify labile functional groups.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, catalyst efficiency) . Tools like Gaussian or ORCA can predict regioselectivity in isoquinoline functionalization.

Q. What factorial design approaches apply to reaction condition optimization?

- Methodological Answer : Use a 2^k factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), and reaction time (12h vs. 24h).

- Response metrics : Yield, purity, and byproduct formation. Statistical tools (ANOVA, response surface models) identify significant interactions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to clarify ambiguous signals in crowded spectral regions.

- Replicate experiments : Ensure consistency across multiple synthetic batches and analytical platforms .

Q. What strategies are effective for evaluating biological activity in vitro?

- Methodological Answer :

- Target selection : Prioritize assays based on structural analogs (e.g., quinoline derivatives with reported antimicrobial or anticancer activity) .

- Dose-response studies : Use a 96-well plate format to test IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays.

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict interactions with enzymes like kinases or proteases.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable isolation : Systematically test factors such as reagent purity (e.g., anhydrous ethanol vs. technical grade), stirring efficiency, and inert atmosphere integrity.

- Byproduct profiling : Use LC-MS to identify side products (e.g., hydrolyzed esters or oxidized amines) that reduce yield.

- Literature benchmarking : Compare protocols from peer-reviewed journals versus supplier data sheets, prioritizing methods with rigorous reproducibility documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.